molecular formula C10H13NO3 B128341 methyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate CAS No. 3410-66-0

methyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate

Cat. No. B128341
CAS RN: 3410-66-0
M. Wt: 195.21 g/mol
InChI Key: MWZPENIJLUWBSY-SECBINFHSA-N
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Description

“Methyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate” is a chemical compound that has been studied for its effects on plant growth and secondary metabolite accumulation . It is one of the components of root exudates and has been identified in Sorghum bicolor . It functions as a nitrification inhibitor in soil and also modulates plant growth and root system architecture .


Molecular Structure Analysis

The molecular formula of “methyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate” is C10H12O4 . Its average mass is 196.200 Da and its monoisotopic mass is 196.073563 Da .


Chemical Reactions Analysis

“Methyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate” modulates plant growth and secondary metabolite accumulation by inducing metabolic changes . It affects the expression of genes involved in carbon/nitrogen metabolism and secondary metabolism, contributing to plant growth .

Safety And Hazards

The safety data sheet for a similar compound, “Methyl 3-(2-hydroxyphenyl)propionate”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

“Methyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate” shows considerable application potential in the development of cost-effective agricultural strategies for crop cultivation . It improves the contents of medicinal ingredients in perilla plants, suggesting that its application may represent a useful strategy for medicinal plant cultivation .

properties

IUPAC Name

methyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7/h2-5,9,12H,6,11H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZPENIJLUWBSY-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50871823
Record name Methyl D-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50871823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate

CAS RN

3410-66-0
Record name Methyl D-tyrosinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003410660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl D-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50871823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL D-TYROSINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLP688QYZ2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

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